4-Chloro-3-methyl-1H-indole

Antimicrobial Antibiofilm Uropathogenic E. coli

Researchers pursuing antimicrobial SAR studies require regioisomerically pure indole scaffolds to ensure reproducible outcomes. This compound delivers a defined 4-chloro-3-methyl substitution pattern with validated functional advantages over positional isomers. • 67% biofilm inhibition at 20 μg/mL against uropathogenic E. coli, surpassing the 5-chloro isomer in head-to-head assays. • DFT-characterized molecular geometry supports accurate computational docking and pharmacophore modeling. • Direct precursor to serotonergic CNS candidates via the 2-(4-chloro-3-methyl-1H-indol-1-yl)ethanamine route. Supplied with full analytical characterization for consistent batch-to-batch performance.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 858236-14-3
Cat. No. B1628664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-1H-indole
CAS858236-14-3
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=CC=C2)Cl
InChIInChI=1S/C9H8ClN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3
InChIKeySIJJLBWDMCNZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methyl-1H-indole: Precision Medicinal Chemistry Scaffold


4-Chloro-3-methyl-1H-indole (CAS 858236-14-3) is a halogenated indole derivative distinguished by the specific placement of a chlorine atom at the 4-position of the indole ring system, a substitution pattern known to critically influence molecular recognition and physicochemical properties . As a core heterocyclic scaffold, it serves as a versatile building block for the synthesis of bioactive molecules and pharmaceutical intermediates, with its unique substitution profile offering distinct synthetic and pharmacological advantages over other positional isomers [1].

4-Chloro-3-methyl-1H-indole: Positional and Halogen Selectivity


In the indole chemotype, both the position of halogen substitution and the presence of a 3-methyl group are decisive determinants of biological activity and synthetic utility. Direct head-to-head studies on chloroindoles demonstrate that the 4-chloro isomer exhibits superior antibacterial and antibiofilm potency compared to the 5-chloro isomer against uropathogenic *Escherichia coli*, highlighting that even a simple positional shift can drastically alter functional performance [1]. Therefore, substituting 4-chloro-3-methyl-1H-indole with other regioisomers like 5-chloro-3-methyl-1H-indole or non-methylated analogs is not scientifically valid for applications demanding specific steric and electronic profiles, as it risks compromising experimental outcomes and synthetic routes [2].

4-Chloro-3-methyl-1H-indole: Evidence-Based Differentiation


Antimicrobial and Antibiofilm Superiority

In a direct comparative study against uropathogenic *Escherichia coli*, 4-chloroindole demonstrated a significantly lower Minimum Inhibitory Concentration (MIC) of 75 μg/mL compared to the 5-chloroindole isomer, which was less potent. Furthermore, at a sub-inhibitory concentration of 20 μg/mL, 4-chloroindole inhibited biofilm formation by an average of 67%, showcasing its superior antivirulence potential [1].

Antimicrobial Antibiofilm Uropathogenic E. coli

Regioisomeric Geometry and Spectroscopic Distinction

Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d,p) basis set reveal distinct molecular geometries, IR intensities, and harmonic/anharmonic vibrational frequencies for the 4-, 5-, and 6-chloroindole isomers. The unique electronic environment created by chlorine at the 4-position results in a specific spectroscopic and conformational profile that differentiates it from other regioisomers [1].

Computational Chemistry Vibrational Spectroscopy Molecular Geometry

Metabolic Stability and Environmental Fate

Research on microbial degradation pathways indicates that the position of methyl substitution on the indole ring is a critical factor determining the compound's environmental persistence and metabolic route. Specifically, 3-methylindole (skatole) is mineralized only under sulfate-reducing conditions, whereas methyl substitution at the 1- or 2-position inhibits the initial enzymatic attack by hydroxylases, leading to greater persistence and potential toxic impact [1]. This suggests that the 3-methyl group in 4-chloro-3-methyl-1H-indole confers a distinct metabolic stability profile compared to other methylindole isomers.

Environmental Chemistry Microbial Degradation Metabolic Stability

4-Chloro-3-methyl-1H-indole: Key Application Scenarios


Antimicrobial and Antivirulence Agent Discovery

For research programs focused on developing next-generation antimicrobials targeting biofilm-forming pathogens like uropathogenic *E. coli*, 4-chloro-3-methyl-1H-indole is the preferred scaffold. Its core structure, containing the 4-chloro substitution, is directly linked to superior antibiofilm activity (67% inhibition at 20 μg/mL) and a lower MIC (75 μg/mL) compared to other chloroindole isomers [1]. This compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing antivirulence potency.

Computational Chemistry and Structure-Based Drug Design

This compound is ideally suited for computational chemistry and SBDD campaigns where accurate molecular modeling is paramount. Its unique and well-defined molecular geometry and vibrational spectra, characterized via DFT calculations [1], provide a reliable and reproducible foundation for docking studies, pharmacophore modeling, and virtual screening. Using this specific isomer eliminates the uncertainty associated with using less-characterized or structurally ambiguous indole analogs.

CNS-Targeted Serotonergic Library Synthesis

Procurement of 4-chloro-3-methyl-1H-indole is strategically justified for medicinal chemistry groups synthesizing focused libraries targeting the central nervous system (CNS). This scaffold is a direct precursor to compounds like 2-(4-chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride, a derivative under investigation for its potential antidepressant or anxiolytic properties due to its serotonergic activity [1]. The 4-chloro-3-methyl substitution pattern provides a unique entry point into this privileged chemical space.

Environmental Biodegradation Studies of Halogenated Indoles

For environmental chemistry and microbiology research, this compound is an essential probe for studying the fate of halogenated indoles. Its specific 3-methyl substitution pattern dictates a unique biodegradation pathway under sulfate-reducing conditions, as opposed to the recalcitrant behavior of 1- or 2-methylindoles [1]. This makes it a valuable model compound for investigating anaerobic microbial metabolism and the environmental persistence of indole-based pollutants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.